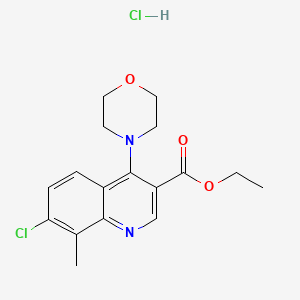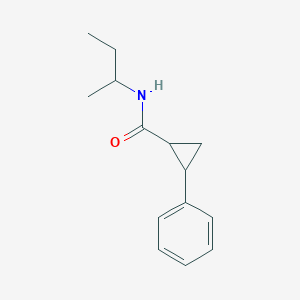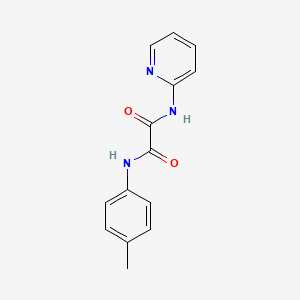![molecular formula C13H12Cl3NS B5101765 4-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridine;hydrochloride](/img/structure/B5101765.png)
4-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a 2-(3,4-dichlorophenyl)sulfanylethyl group, and it is often used in research settings for its diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridine;hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercaptoethylpyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives of the original compound
Substitution: Substituted pyridine derivatives
科学研究应用
4-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **4-[2-(3,4-Dichlorophenyl)thioethyl]pyridine
- **4-[2-(3,4-Dichlorophenyl)ethynyl]pyridine
- **4-[2-(3,4-Dichlorophenyl)aminoethyl]pyridine
Uniqueness
4-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridine;hydrochloride is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the dichlorophenyl moiety enhances its potential biological activity, distinguishing it from other similar compounds.
属性
IUPAC Name |
4-[2-(3,4-dichlorophenyl)sulfanylethyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS.ClH/c14-12-2-1-11(9-13(12)15)17-8-5-10-3-6-16-7-4-10;/h1-4,6-7,9H,5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFNNPSDWQGPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCC2=CC=NC=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate](/img/structure/B5101709.png)
![1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-(oxan-4-yl)ethanone](/img/structure/B5101716.png)

![(2-hydroxy-3-methylphenyl)-[5-hydroxy-3-pyridin-4-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B5101729.png)
![3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5101735.png)
![N-ISOPROPYL-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]INDOL-1-YL}ACETAMIDE](/img/structure/B5101737.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5101746.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)
![methyl 1-((3S,5S)-1-cyclopentyl-5-{[(4-methoxybenzyl)amino]carbonyl}-3-pyrrolidinyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5101753.png)

![1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5101776.png)


